Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate
Overview
Description
“Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 146827-60-3 . It has a molecular weight of 293.39 and a linear formula of C15H19NO3S . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H19NO3S . The average mass is 307.408 Da and the monoisotopic mass is 307.124207 Da .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It’s stored in dry conditions at 2-8°C .Scientific Research Applications
Synthesis in Medicinal Chemistry
A significant application of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate and related compounds is in medicinal chemistry, specifically in the synthesis of pharmaceutical compounds. For instance, it has been used in the synthesis of oxindole via palladium-catalyzed CH functionalization, a method crucial in medicinal chemistry (Magano et al., 2014). Additionally, piperidine derivatives, closely related to this compound, have been synthesized and evaluated for anti-acetylcholinesterase activity, which is significant in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activity
Research has also shown that derivatives of piperidine, which include this compound, possess antimicrobial properties. For example, studies on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Inhibitors in Biochemistry
Compounds structurally related to this compound have been evaluated for their role as inhibitors in various biochemical processes. For instance, studies have been conducted on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2, which are significant in prostate health (Picard et al., 2000).
Drug Discovery
In drug discovery, the compound and its derivatives have been utilized in the discovery of new drugs. For example, in the discovery of a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, derivatives of this compound played a crucial role (Imamura et al., 2006).
Pharmaceutical Intermediates
The compound is also valuable as an intermediate in pharmaceutical synthesis. For example, it has been used in the preparation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Enantioselective Synthesis
Enantioselective synthesis is another area where this compound-related compounds have found application. A novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor, highlights this application (Hao et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
benzyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-13(18)21-12-15-7-9-17(10-8-15)16(19)20-11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIYSPOLWFGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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